
Propane, 1,1,2,3-tetrachloro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,1,2,3-tetrachloro-2-methyl- is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₄ and a molecular weight of 195.902 g/mol It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
Propane, 1,1,2,3-tetrachloro-2-methyl- can be synthesized through the chlorination of 2-methylpropane. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. The chlorination reaction is typically carried out at temperatures ranging from 60 to 70°C without the use of a catalyst . The reaction yields a mixture of chlorinated products, which are then separated and purified through distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of propane, 1,1,2,3-tetrachloro-2-methyl- involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-methylpropane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product. The crude product is then subjected to distillation and other purification techniques to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
Propane, 1,1,2,3-tetrachloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated hydrocarbons.
Oxidation Reactions: Products include more oxidized compounds such as alcohols, aldehydes, or carboxylic acids.
科学的研究の応用
Propane, 1,1,2,3-tetrachloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of propane, 1,1,2,3-tetrachloro-2-methyl- involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. These interactions can affect the function of enzymes, proteins, and other cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Propane, 1,1,1,3-tetrachloro-: Another chlorinated derivative of propane with a different substitution pattern.
Propane, 1,2,3-trichloro-2-methyl-: A related compound with three chlorine atoms and one methyl group.
Uniqueness
Propane, 1,1,2,3-tetrachloro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four chlorine atoms and one methyl group in specific positions allows for unique interactions and reactions compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
18963-01-4 |
|---|---|
分子式 |
C4H6Cl4 |
分子量 |
195.9 g/mol |
IUPAC名 |
1,1,2,3-tetrachloro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl4/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
InChIキー |
WAURADWXPYHJJA-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


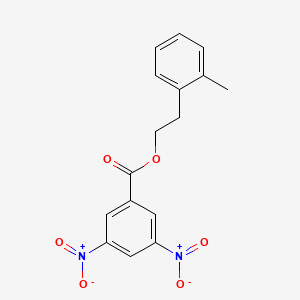

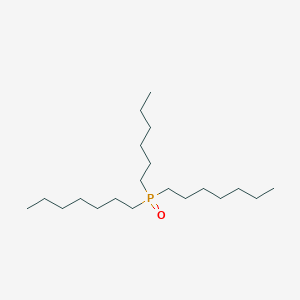
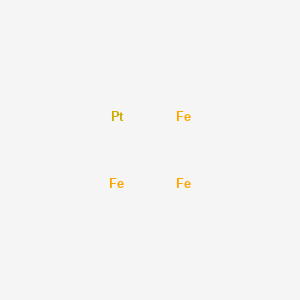
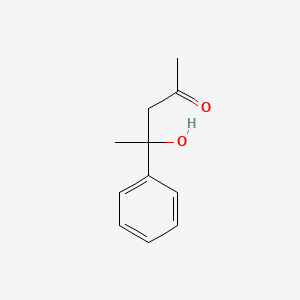

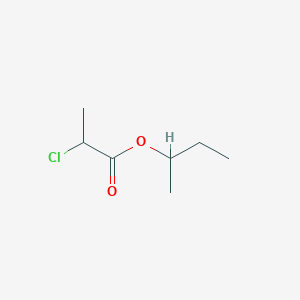
![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
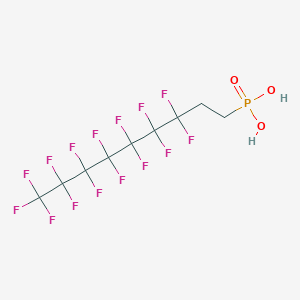
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
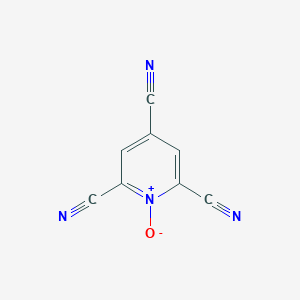
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)

